molecular formula C18H12O B1199191 Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-

Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-

Cat. No. B1199191
M. Wt: 244.3 g/mol
InChI Key: APIRAYPNDXRJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[a]anthracene 5,6-oxide is an arene epoxide that is tetraphene which has undergone 1,2 addition of an oxygen atom to the double bond at the 5-6 position. It has a role as a mutagen. It is an arene epoxide and an organic heteropentacyclic compound. It derives from a hydride of a tetraphene.

Scientific Research Applications

Oxidative DNA Damage Studies

Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) and a structural relative of Benz(3,4)anthra(1,2-b)oxirene, has been studied for its ability to cause oxidative DNA damage. In a study by Seike et al. (2003), benz(a)anthracene-trans-3,4-dihydrodiol, a metabolite of benz(a)anthracene, was found to induce oxidative DNA damage including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine. This damage was enhanced by NADH and mediated by redox cycles involving hydrogen peroxide and copper ions.

Synthesis and Isomerization of Metabolites

Benz(3,4)anthra(1,2-b)oxirene and its related compounds have been synthesized and studied for their isomerization properties. Balani et al. (2001) investigated the synthesis and isomerization of arene oxide metabolites including dibenz(a,h)anthracene 3,4-oxide. They found that these compounds can undergo racemization and form oxepine isomers, suggesting potential in chemical and pharmaceutical research.

Application in Organic Electronics

Some derivatives of Benz(3,4)anthra(1,2-b)oxirene have shown promise in the field of organic electronics. Nakano et al. (2012) synthesized isomerically pure anthra[2,3-b:6,7-b']difuran, dithiophene, and diselenophene derivatives, which demonstrated significant field-effect transistor mobility. These findings indicate potential applications in high-performance organic semiconductors.

Liquid Crystal Display Dyes

Benz(3,4)anthra(1,2-b)oxirene derivatives have been explored as dyes for potential application in liquid crystal displays. Bojinov and Grabchev (2003) synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating their high orientation parameter in nematic liquid crystal, which suggests their suitability for use in liquid crystal displays.

Biodegradation Studies

The compound has been investigated for its biodegradation by microorganisms. Luo et al. (2020) studied the biodegradation of benz(a)anthracene by the green alga Chlamydomonas reinhardtii. The study demonstrated that the alga could efficiently degrade benz(a)anthracene, suggesting a potential for bioremediation of environmental pollutants.

properties

Product Name

Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene

InChI

InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H

InChI Key

APIRAYPNDXRJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5

synonyms

5,6-epoxybenz(a)anthracene
benz(a)anthracene-5,6-epoxide
benzanthracene-5,6-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-
Reactant of Route 2
Reactant of Route 2
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-
Reactant of Route 3
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-
Reactant of Route 4
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-
Reactant of Route 5
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-
Reactant of Route 6
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.